molecular formula C15H21ClN2 B6645730 6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine

6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine

Cat. No. B6645730
M. Wt: 264.79 g/mol
InChI Key: RMCZOYFZKQOCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic amine that contains a pyridine ring and a chloro substituent. It is a novel compound that has shown promising results in various research areas.

Mechanism of Action

The mechanism of action of 6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine is not fully understood. However, studies have shown that this compound has a unique mode of action that involves the inhibition of specific enzymes and receptors in the body. This inhibition leads to the modulation of various cellular pathways, which can ultimately result in the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine are complex and varied. Studies have shown that this compound can affect various cellular pathways, including those involved in cell growth, proliferation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine in lab experiments are numerous. This compound is relatively easy to synthesize, and its unique mode of action makes it an attractive candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, its complex structure and mechanism of action make it difficult to study using traditional methods.

Future Directions

There are several future directions for research on 6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer properties and may be effective in the treatment of various types of cancer. Additionally, research is ongoing to determine the potential applications of this compound in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Another area of research is in the development of new synthetic methods for the synthesis of this compound, which may lead to improved yields and reduced costs. Finally, research is ongoing to determine the full mechanism of action of this compound, which may lead to a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine is a novel compound that has shown promising results in various areas of scientific research. Its unique structure and mechanism of action make it an attractive candidate for drug development, and ongoing research is aimed at determining its full therapeutic potential. While there are still many unanswered questions regarding this compound, its potential applications in the treatment of various diseases make it a compound worth studying further.

Synthesis Methods

The synthesis of 6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-chloropyridine with a spirocyclic amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Scientific Research Applications

6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2/c16-14-4-3-13(11-17-14)18-12-5-9-15(10-6-12)7-1-2-8-15/h3-4,11-12,18H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCZOYFZKQOCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)NC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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